5-Amino-3-chloro-2-fluorobenzoic acid is an organic compound characterized by its unique molecular structure that incorporates an amino group, a chloro group, and a fluoro group attached to a benzoic acid framework. The compound has the molecular formula and a molecular weight of approximately 189.57 g/mol. It is classified under the GHS07 hazard class, indicating that it poses a warning for potential health risks, particularly through ingestion (hazard statement H302) .
The synthesis of 5-Amino-3-chloro-2-fluorobenzoic acid typically involves several multi-step organic reactions. A common synthetic route begins with the nitration of 2-chloro-4-fluorobenzoic acid, which introduces a nitro group into the aromatic ring. This step is followed by a reduction process that converts the nitro group to an amino group, yielding the desired compound .
In industrial settings, the production of this compound is optimized for large-scale synthesis. Techniques such as continuous flow reactors are employed to enhance reaction efficiency and yield. Advanced purification methods are also utilized to ensure high purity levels of the final product .
The molecular structure of 5-Amino-3-chloro-2-fluorobenzoic acid consists of a benzene ring with three substituents: an amino group (-NH₂) at position 5, a chloro group (-Cl) at position 3, and a fluoro group (-F) at position 2. This arrangement imparts distinct chemical properties to the compound.
5-Amino-3-chloro-2-fluorobenzoic acid can participate in various chemical reactions typical of compounds containing amino, chloro, and fluoro substituents. For instance, it can undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the amino group.
In laboratory settings, reactions involving this compound may include:
The mechanism of action for 5-Amino-3-chloro-2-fluorobenzoic acid primarily involves its interaction with biological targets due to its functional groups. The amino group can act as a hydrogen bond donor, while the chloro and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with enzymes or receptors.
The presence of these substituents allows the compound to engage in various biochemical pathways, potentially acting as an intermediate in pharmaceutical synthesis or as a research tool in studying enzyme mechanisms or receptor interactions .
Additional properties include:
5-Amino-3-chloro-2-fluorobenzoic acid finds applications primarily in scientific research and industrial processes. Its unique chemical structure allows it to serve as:
The predominant laboratory-scale synthesis of 5-amino-3-chloro-2-fluorobenzoic acid (CAS not specified) follows a sequential nitration-reduction approach starting from commercially available 2-chloro-4-fluorobenzoic acid. This two-step pathway demonstrates high regioselectivity due to the meta-directing nature of the carboxylic acid group and the ortho/para influence of the fluorine substituent [1].
Step 1: NitrationControlled nitration introduces a nitro group exclusively at the C5 position (para to fluorine, meta to carboxylic acid). The reaction employs a mixed acid system (HNO₃/H₂SO₄) under stringent temperature control (0–5°C) to minimize by-product formation:
2-Chloro-4-fluorobenzoic acid + HNO₃/H₂SO₄ → 5-Nitro-3-chloro-2-fluorobenzoic acid Key operational parameters and outcomes:
Step 2: Catalytic HydrogenationThe reduction of the nitro group to an amino group utilizes catalytic hydrogen transfer under mild conditions:
5-Nitro-3-chloro-2-fluorobenzoic acid + H₂ (Pd/C catalyst) → 5-Amino-3-chloro-2-fluorobenzoic acid Optimized conditions:
Table 1: Laboratory-Scale Synthesis Parameters & Outcomes
| Step | Reagent System | Temperature (°C) | Time (hr) | Yield (%) | Key Product/Intermediate |
|---|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 0 - 5 | 2 - 4 | 78 | 5-Nitro-3-chloro-2-fluorobenzoic acid |
| Hydrogenation | H₂ / Pd-C (5%) | 25 - 30 | 3 - 5 | 85 | 5-Amino-3-chloro-2-fluorobenzoic acid |
Industrial manufacturing transitions from batch to continuous flow reactors (microreactor technology) to enhance mass/heat transfer, safety, and throughput. This shift addresses exothermicity risks in nitration and improves hydrogenation efficiency [1].
Flow Nitration Process:
Continuous Hydrogenation:
Table 2: Industrial Flow Process Optimization Parameters
| Process Stage | Reactor Type | Key Parameter | Optimized Value | Outcome |
|---|---|---|---|---|
| Nitration | Microreactor | Residence Time | 15 min | Yield: 92% |
| Temperature | 50°C | Selectivity: >99% | ||
| Hydrogenation | Fixed-Bed Catalytic | Pressure (H₂) | 10 - 15 bar | Conversion: >99.5% |
| Solvent | MeOH/H₂O (80:20) | Catalyst Lifetime: >500 h | ||
| Crystallization | Continuous MSMPR Crystallizer | Anti-solvent (Water) | 40% v/v | Purity: >99.5%, Crystal Size D50: 50 μm |
Nitration Regioselectivity:The C5 nitration preference arises from the strong meta-directing effect of the protonated carboxylic acid (–⁺C(OH)₂) under acidic conditions, overriding fluorine’s ortho/para directionality. Computational studies (DFT, B3LYP/6-311G++) confirm the highest electron density at C5 in the Wheland intermediate. Steric hindrance from the ortho-chloro and carboxylic acid groups further disfavors substitution at C3 or C6 [1] [10].
Hydrogenation Mechanism & Halogen Stability:Pd-catalyzed hydrogenation proceeds via chemisorption of the nitro group onto the Pd surface, followed by stepwise electron/proton transfer (Nobel metal mechanism). Critical factors preventing dehalogenation include:
Solvent Effects:
Catalyst Engineering:
Table 3: Solvent & Catalyst Performance Comparison
| Reaction | Solvent/Catalyst System | Yield (%) | Dehalogenation (%) | Key Advantage |
|---|---|---|---|---|
| Nitration | 90-98% H₂SO₄ | 78 - 92 | N/A | Maximizes -COOH meta-directing effect |
| <85% H₂SO₄ | <50 | N/A | Poor protonation, low selectivity | |
| Hydrogenation | Pd/C (5%) in EtOH (Batch) | 85 | <1 | High activity, easy filtration |
| Pd/Al₂O₃ in MeOH/H₂O (Flow) | >99.5 | <0.5 | High stability, continuous operation | |
| Raney Ni in EtOH | 70 | 5 - 15 | Low cost, high dehalogenation |
Key Optimization Levers:
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